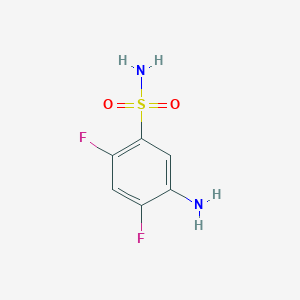

5-Amino-2,4-difluorobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6F2N2O2S |

|---|---|

Molecular Weight |

208.19 g/mol |

IUPAC Name |

5-amino-2,4-difluorobenzenesulfonamide |

InChI |

InChI=1S/C6H6F2N2O2S/c7-3-1-4(8)6(2-5(3)9)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |

InChI Key |

XWEAKPNYTZINLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)F)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Amino 2,4 Difluorobenzene 1 Sulfonamide

Advanced Synthetic Routes to Fluorinated Benzenesulfonamides

The construction of the fluorinated benzenesulfonamide (B165840) scaffold is a focal point in medicinal chemistry due to the role of sulfonamides as a key pharmacophore and the unique properties imparted by fluorine atoms. researchgate.net Fluorine's high electronegativity can significantly influence the acidity and binding affinity of the sulfonamide group. researchgate.net

Multi-Step Synthesis Strategies

The synthesis of 5-Amino-2,4-difluorobenzene-1-sulfonamide is not a single-step process but rather a multi-step sequence that strategically builds the molecule. tue.nlblogspot.com A common approach begins with a readily available difluorinated starting material, such as 1,3-difluorobenzene (B1663923) or 2,4-difluoroaniline (B146603). A plausible synthetic pathway involves the following key transformations:

Nitration: Introduction of a nitro group, which is a precursor to the final amino group. Due to the directing effects of the fluorine atoms, nitration of 1,3-difluorobenzene would likely need specific conditions to achieve the desired regiochemistry.

Chlorosulfonylation: Introduction of the sulfonyl chloride group (-SO₂Cl), which is the precursor to the sulfonamide. This is typically achieved using chlorosulfonic acid.

Amination: Conversion of the sulfonyl chloride to a sulfonamide by reaction with an amine source, often ammonia.

Reduction: Reduction of the nitro group to the final amino group.

Protecting groups may be employed to prevent unwanted side reactions, especially to protect the amino group during the chlorosulfonylation step if starting from an aniline (B41778) derivative. nih.gov An alternative strategy could involve a fully automated, multi-step flow synthesis, which allows for the safe handling of potentially hazardous intermediates like diazonium species and can improve efficiency and safety. blogspot.comdurham.ac.uk

Table 1: Illustrative Multi-Step Synthetic Approach

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | 2,4-Difluoro-1-nitrobenzene |

| 2 | Chlorosulfonylation | ClSO₃H | 5-Nitro-2,4-difluorobenzene-1-sulfonyl chloride |

| 3 | Amination | NH₃ or NH₄OH | 5-Nitro-2,4-difluorobenzene-1-sulfonamide |

Regioselective Functionalization Approaches

Achieving the correct 1,2,4,5-substitution pattern on the benzene (B151609) ring is the most critical challenge. The directing effects of the substituents at each step determine the final arrangement. In a starting material like 1,3-difluorobenzene, the fluorine atoms are ortho- and para-directing. Electrophilic aromatic substitution reactions, such as nitration or chlorosulfonylation, must be carefully controlled to yield the desired isomer.

For instance, starting with 2,4-difluoroaniline, the amino group is a strong ortho-, para-director. To introduce the sulfonamide group at the desired position, the amino group would first need to be protected (e.g., by acetylation to form an acetanilide). The resulting acetamido group would direct the incoming chlorosulfonyl group to the position para to it (position 5 relative to the acetamido group), leading to the correct substitution pattern after deprotection. The development of regioselective synthesis methods is crucial for creating functionalized building blocks for more complex molecules. beilstein-journals.orgenamine.netrsc.org

Green Chemistry Principles in Aminodifluorobenzenesulfonamide Synthesis

Traditional sulfonamide synthesis often involves harsh reagents like chlorosulfonic acid and organic solvents. thieme-connect.com Modern synthetic chemistry emphasizes the use of greener, more sustainable methods. For the synthesis of fluorinated benzenesulfonamides, several green chemistry principles can be applied:

Aqueous Synthesis: Performing reactions in water can eliminate the need for volatile organic solvents. Facile and environmentally benign syntheses of sulfonamides in aqueous media under dynamic pH control have been described. rsc.org

Catalysis: Using recyclable heterogeneous catalysts can improve reaction efficiency and reduce waste. mdpi.com

Alternative Reagents: Replacing hazardous reagents is a key goal. For example, methods are being developed to synthesize sulfonyl fluorides, precursors to sulfonamides, from easily accessible thiols and disulfides using safer reagents, producing only non-toxic salts as by-products. eurekalert.org Another approach involves the one-pot synthesis of sulfonamides directly from unactivated carboxylic acids and amines, bypassing the need for sulfonyl chlorides altogether. acs.org

Table 2: Green Chemistry Approaches in Sulfonamide Synthesis

| Principle | Traditional Method | Green Alternative | Benefit |

|---|---|---|---|

| Solvent | Chlorinated solvents, DMF | Water | Reduced environmental impact, improved safety |

| Reagents | Chlorosulfonic acid, thionyl chloride | Catalytic systems, sulfonyl fluorides from thiols | Avoids highly corrosive and toxic reagents |

| Process | Multi-step batch processing with purification | One-pot synthesis, flow chemistry | Increased efficiency, reduced waste, enhanced safety |

Precursor Design and Derivatization

The choice of starting material is fundamental to the success of the synthesis. Precursor design involves selecting a molecule that either contains the desired substitution pattern or can be readily functionalized to achieve it.

Utilization of Amino Acid Precursors in Sulfonamide Synthesis

Recent developments have highlighted amino acids as advantageous precursors for synthesizing bioactive sulfonamides. nih.gov While not a direct route to an aromatic compound like this compound, the principles are relevant for creating diverse sulfonamide derivatives. The reaction typically involves a nucleophilic attack by the amino group of the amino acid on an activated sulfonyl species, such as a sulfonyl chloride. nih.gov

Advantages of using amino acids as precursors include their biological relevance, chirality, and the diversity of their side chains, which allows for the creation of a wide array of sulfonamide structures under mild conditions that align with green chemistry principles. nih.govcihanuniversity.edu.iq

Introduction of the 5-Amino Group and 2,4-Difluoro Pattern

The specific 2,4-difluoroaniline core is a key precursor for many pharmaceutical and agrochemical compounds. google.com Its synthesis is a critical first step in many potential routes to the target molecule. One industrial method involves a two-step process starting from 2,4,5-trichloronitrobenzene. google.comgoogle.com

Fluorination: Two chlorine atoms are selectively replaced by fluorine using a fluorinating agent like potassium fluoride (B91410) (KF), often with a phase-transfer catalyst to improve efficiency, yielding 2,4-difluoro-5-chloronitrobenzene. google.comgoogle.comgoogleapis.com

Hydrogenation: The resulting intermediate is then hydrogenated. This step simultaneously reduces the nitro group to an amine and removes the remaining chlorine atom, yielding 2,4-difluoroaniline. google.comgoogle.com

An alternative approach could start from 1,3,5-trichlorobenzene, which can be converted to 3,5-difluorochlorobenzene and then aminated to produce 3,5-difluoroaniline. google.com Once the 2,4-difluoroaniline or a similarly substituted precursor is obtained, subsequent steps like protection, chlorosulfonylation, amination, and deprotection can be carried out to complete the synthesis of this compound.

Chemical Reactivity and Derivatization of the Sulfonamide Moiety

The sulfonamide group (–SO₂NH₂) is a key functional group that imparts a wide range of biological activities to molecules. The presence of an acidic proton on the nitrogen and the electron-withdrawing nature of the sulfonyl group govern its reactivity.

Reactions at the Sulfonamide Nitrogen (N1-Substitutions)

The nitrogen atom of the sulfonamide group can undergo various substitution reactions, most notably alkylation and arylation, to furnish N-substituted derivatives.

N-Alkylation: The acidic proton of the sulfonamide can be removed by a suitable base, such as sodium hydride or potassium carbonate, to generate a nucleophilic sulfonamidate anion. This anion can then react with various alkylating agents, including alkyl halides, to form N-alkylated products. The reaction conditions, such as the choice of base, solvent, and temperature, can be optimized to achieve high yields and selectivity.

N-Arylation: The Chan-Lam coupling reaction provides an efficient method for the N-arylation of sulfonamides. This copper-catalyzed cross-coupling reaction typically employs aryl boronic acids as the arylating agent in the presence of a base and an oxidant, often under mild reaction conditions. This methodology allows for the introduction of a wide range of substituted and unsubstituted aryl groups at the sulfonamide nitrogen.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |

| This compound | Alkyl Halide | Base (e.g., NaH, K₂CO₃) | N-Alkyl-5-amino-2,4-difluorobenzenesulfonamide | N-Alkylation |

| This compound | Aryl Boronic Acid | Copper Catalyst, Base | N-Aryl-5-amino-2,4-difluorobenzenesulfonamide | N-Arylation (Chan-Lam Coupling) |

Transformations of the Aromatic Amino Group (N4-Substitutions, if applicable by analogy)

The aromatic amino group (–NH₂) is a versatile handle for a variety of chemical transformations, including diazotization followed by substitution reactions, acylation, and reductive amination.

Diazotization and Sandmeyer-Type Reactions: The primary aromatic amine can be converted to a diazonium salt (–N₂⁺) upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly useful intermediates that can be subsequently displaced by a wide range of nucleophiles in the presence of a copper(I) catalyst, a transformation known as the Sandmeyer reaction. This allows for the introduction of various substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, onto the aromatic ring in place of the amino group.

N-Acylation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific functionalities into the molecule.

| Reactant | Reagents | Product | Reaction Type |

| This compound | 1. NaNO₂, HCl2. CuX (X = Cl, Br, CN) | 5-X-2,4-difluorobenzene-1-sulfonamide | Diazotization-Sandmeyer Reaction |

| This compound | Acyl Chloride/Anhydride, Base | 5-Acetamido-2,4-difluorobenzene-1-sulfonamide | N-Acylation |

Halogen-Directed Reactions on the Difluorobenzene Core

The fluorine atoms on the aromatic ring significantly influence the reactivity of the benzene core, primarily by activating it towards nucleophilic aromatic substitution (SNAAr). The strong electron-withdrawing nature of the fluorine atoms makes the carbon atoms to which they are attached electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAAr): The fluorine atoms, particularly the one positioned ortho to the electron-withdrawing sulfonamide group, can be displaced by strong nucleophiles. The reaction proceeds through a Meisenheimer complex intermediate. The regioselectivity of the substitution is dictated by the electronic effects of the substituents on the ring. For instance, a nucleophile is more likely to attack the carbon atom at the 2-position due to the activating effect of the adjacent sulfonamide group. The specific nucleophile and reaction conditions will determine the final product.

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Strong Nucleophile (e.g., RO⁻, R₂NH) | 5-Amino-2-(nucleophile)-4-fluorobenzene-1-sulfonamide | Nucleophilic Aromatic Substitution |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis of 5-Amino-2,4-difluorobenzene-1-sulfonamide

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound, offering a detailed view of its electronic and vibrational properties.

High-resolution NMR spectroscopy is an indispensable tool for mapping the precise chemical environment of magnetically active nuclei within the molecule, such as ¹H, ¹³C, and ¹⁹F. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be predicted based on the known effects of its constituent functional groups.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The two aromatic protons (at positions 3 and 6) would appear as complex multiplets due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling). The signals for the -NH₂ protons of the amino and sulfonamide groups would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon spectrum would display six distinct signals for the aromatic carbons. The chemical shifts of these carbons are significantly influenced by the attached substituents. The carbons bonded to fluorine (C-2 and C-4) would exhibit large one-bond C-F coupling constants, while other carbons in the ring would show smaller two- or three-bond couplings.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful technique for its characterization pitt.edu. The spectrum is expected to show two distinct resonances for the fluorine atoms at the C-2 and C-4 positions. These signals would likely appear as doublets of doublets due to coupling with each other (F-F coupling) and with the adjacent aromatic protons (H-F coupling). The lack of naturally occurring fluorinated species allows for analysis with minimal background interference pitt.edu.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Interactions |

|---|---|---|---|---|

| ¹H | H-3 | ~6.5 - 7.0 | Doublet of doublets (dd) | ³JH-H, ³JH-F |

| ¹H | H-6 | ~7.5 - 8.0 | Doublet of doublets (dd) | ³JH-H, ⁴JH-F |

| ¹H | -NH₂ (Amino) | Variable (broad singlet) | Singlet (br) | - |

| ¹H | -SO₂NH₂ | Variable (broad singlet) | Singlet (br) | - |

| ¹⁹F | F (at C-2) | -110 to -130 | Doublet of doublets (dd) | ³JF-F, ³JF-H |

| ¹⁹F | F (at C-4) | -100 to -120 | Doublet of doublets (dd) | ³JF-F, ⁴JF-H |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes. The spectra of this compound would be characterized by absorption bands corresponding to its key structural motifs.

N-H Vibrations: The amino (-NH₂) and sulfonamide (-SO₂NH₂) groups will exhibit N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. These bands can sometimes be split due to symmetric and asymmetric stretching modes.

S=O Vibrations: The sulfonamide group is characterized by strong absorption bands from the symmetric and asymmetric stretching of the S=O bonds, which are expected in the ranges of 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C-F Vibrations: The carbon-fluorine bonds will produce strong, characteristic stretching vibrations in the fingerprint region of the IR spectrum, typically between 1100-1300 cm⁻¹.

Aromatic Ring Vibrations: The benzene (B151609) ring will show C=C stretching vibrations around 1450-1600 cm⁻¹ and C-H stretching just above 3000 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the non-polar bonds, which may be weak in the IR spectrum researchgate.net.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | ~3250 - 3350 | Medium |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1330 - 1370 | Strong |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1150 - 1180 | Strong |

| Aromatic C-F | C-F Stretch | 1100 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 208.19 g/mol .

Tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern, which is characteristic of aromatic sulfonamides. Key fragmentation pathways include nih.govresearchgate.net:

Loss of Sulfur Dioxide (SO₂): A common and diagnostic fragmentation for aromatic sulfonamides is the neutral loss of SO₂ (64 Da) from the parent ion, resulting from rearrangement nih.govresearchgate.net.

Cleavage of the C-S Bond: Fission of the bond between the aromatic ring and the sulfur atom.

Cleavage of the S-N Bond: Cleavage of the sulfonamide bond itself.

| Ion | Proposed Structure | m/z (calculated) | Formation Pathway |

|---|---|---|---|

| [M+H]⁺ | C₆H₆F₂N₂O₂S⁺ | 209.02 | Protonated Parent Molecule |

| [M+H - SO₂]⁺ | C₆H₆F₂N₂⁺ | 145.05 | Neutral loss of SO₂ |

| [C₆H₄F₂N]⁺ | 2,4-difluoroaniline (B146603) fragment | 129.03 | Cleavage of S-N bond |

| [C₆H₃F₂N₂O₂S]⁺ | Fragment from loss of H₂ | 207.00 | Loss of H₂ from parent |

Crystallographic Investigations

Crystallographic studies, particularly single-crystal X-ray diffraction, provide unambiguous proof of molecular structure and reveal detailed information about the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as 5-Amino-2-methylbenzenesulfonamide, offers significant insight into the likely solid-state conformation. In analogous structures, the sulfonamide group and the aromatic ring are key drivers of the crystal packing through intermolecular hydrogen bonds.

It is highly probable that the crystal structure of this compound would be stabilized by a network of intermolecular hydrogen bonds. The amino (-NH₂) and sulfonamide (-SO₂NH₂) groups can act as hydrogen bond donors, while the sulfonyl oxygens (-SO₂) and the amino nitrogen can act as acceptors. This would likely result in the formation of robust N-H···O and N-H···N hydrogen-bonding networks, linking the molecules into one-, two-, or three-dimensional supramolecular architectures. The fluorine atoms could also participate in weaker C-H···F interactions.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. Different polymorphs of a compound can have distinct physicochemical properties. Aromatic sulfonamides, particularly those containing fluorine, are known to exhibit polymorphism acs.orgacs.org. The presence of fluorine can introduce specific intermolecular interactions, such as C-H···F, which can influence crystal packing and lead to the formation of different stable or metastable crystalline forms acs.orgacs.org. The conformational flexibility of the sulfonamide group, combined with its strong hydrogen bonding capability, makes this compound a strong candidate for exhibiting polymorphism figshare.comnih.govresearchgate.net.

Co-crystallization involves combining a target molecule with a suitable co-former to create a new crystalline solid with a unique structure held together by non-covalent interactions. The amino and sulfonamide groups in this compound are excellent hydrogen bond donors and acceptors, making the compound a prime candidate for co-crystal formation. Amino acids, with their carboxylic acid and amino groups, are promising co-formers that can interact with the sulfonamide via strong, charge-assisted hydrogen bonds nih.govnih.gov. Such co-crystals could be designed to modify the compound's physical properties.

Conformational Landscape and Dynamics

The conformation of aryl sulfonamides is primarily defined by the torsion angles around the S-C and S-N bonds. core.ac.uk Theoretical and experimental studies on related benzenesulfonamides provide a framework for understanding the conformational preferences of this compound.

Rotational spectroscopy and gas-phase electron diffraction (GED) are powerful techniques for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions present in the solid state. mdpi.com Studies on benzenesulfonamide (B165840) (BSA), the parent compound, and its derivatives like para-toluenesulfonamide (PTS) and sulfanilamide (para-aminobenzenesulfonamide, SUA) have revealed key conformational features. mdpi.comnih.govnih.gov

For BSA, PTS, and SUA, computational and spectroscopic data indicate the existence of conformations where the S–N bond is nearly perpendicular to the plane of the benzene ring. mdpi.com Rotational spectroscopy studies have shown that for most benzenesulfonamides without ortho substituents, the amino group of the sulfonamide moiety lies perpendicular to the benzene plane. nih.govnih.govresearchgate.net This orientation is a common feature among these types of compounds.

In these studies, two primary conformations of the sulfonamide group are typically considered: one where the amino hydrogens eclipse the oxygen atoms of the sulfonyl group, and another where they are staggered. nih.gov For benzenesulfonamide, para-toluenesulfonamide, and sulfanilamide, the eclipsed conformers are predicted to be more stable. nih.gov

The following table summarizes the experimental rotational constants and calculated dihedral angles for benzenesulfonamide, providing a reference for the unsubstituted core structure.

| Parameter | Benzenesulfonamide (BSA) |

| Rotational Constants (MHz) | |

| A | 2571 |

| B | 822 |

| C | 718 |

| Dihedral Angle (°) | |

| ∠CCSN | ~90 |

| Data from Rotational Spectroscopy Studies |

This table presents data for the parent compound, benzenesulfonamide, to illustrate the fundamental conformational parameters determined by rotational spectroscopy.

The presence of fluorine and amino substituents on the benzene ring is expected to significantly influence the conformational preferences of the sulfonamide group. The highly electronegative fluorine atoms can alter the electronic distribution within the benzene ring and participate in intramolecular interactions. cdnsciencepub.comcdnsciencepub.com

Fluorine substitution can impact the rotational barriers around the S-N bond. cdnsciencepub.com Studies on fluorosulfonamide have shown that the substitution of a fluorine atom can reverse the relative stability of different conformers compared to the non-fluorinated analogue. cdnsciencepub.com The electron-withdrawing nature of fluorine can affect the hybridization of the sulfonamide nitrogen, which in turn influences the stability of different rotamers. cdnsciencepub.com In some fluorinated sulfonamides, a "fluorine-sulfonamide gauche effect" has been observed, influencing the molecular shape. beilstein-journals.org

The interplay of these substituents in this compound likely leads to a complex potential energy surface with several possible stable conformers. The ortho-fluorine atom (at position 2) is particularly significant as ortho-substituents are known to cause a deviation from the perpendicular orientation of the sulfonyl group with respect to the benzene ring. mdpi.com

The preferred conformation of this compound is determined by a delicate balance of various intramolecular interactions. These include:

Steric Hindrance: The ortho-fluorine atom can sterically hinder the rotation of the sulfonamide group, potentially raising the energy barrier for rotation around the C-S bond. researchgate.net

Hydrogen Bonding: Intramolecular hydrogen bonds may form between the hydrogen atoms of the sulfonamide's amino group and the ortho-fluorine atom or one of the sulfonyl oxygen atoms. Similarly, the hydrogen atoms of the amino group on the ring could interact with the sulfonyl oxygens or the fluorine at the 4-position. Such interactions can significantly stabilize specific conformations. nih.gov

Electrostatic Interactions: Attractive and repulsive electrostatic forces play a crucial role. For instance, the eclipsed conformation in many sulfonamides is favored due to attractive interactions between the amino hydrogens and the sulfonyl oxygens. core.ac.uk Conversely, repulsion between lone pairs of electrons on the nitrogen and oxygen atoms can destabilize the staggered conformation. core.ac.uk The highly polar C-F bonds introduce additional electrostatic considerations.

Computational studies on related molecules have quantified the energy differences between various conformers. For benzenesulfonamide, the energy difference between the more stable eclipsed conformer and the staggered conformer is calculated to be between 1.24 and 5.00 kJ/mol, depending on the theoretical method used. nih.gov The rotational barrier about the S-N bond in benzenesulfonamide has been calculated to be around 18-20 kJ/mol. core.ac.uk The presence of the di-fluoro and amino substituents in the target molecule would modulate these energy barriers. Specifically, the ortho-fluorine is expected to increase the rotational barrier around the C-S bond.

The following table lists the key intramolecular interactions and their potential influence on the conformation of this compound.

| Interaction Type | Potential Atoms Involved | Likely Influence on Conformation |

| Steric Repulsion | Ortho-Fluorine and Sulfonamide Group | Hinders rotation around the C-S bond, potentially favoring a non-perpendicular orientation. |

| Intramolecular H-Bond | -SO₂NH₂ (H) and ortho-F | Stabilizes a specific rotational conformer of the sulfonamide group. |

| Intramolecular H-Bond | -NH₂ (ring, H) and -SO₂ (O) | Influences the orientation of both the amino and sulfonamide groups. |

| Dipole-Dipole | C-F bonds and S=O bonds | Affects the overall conformational energy landscape. |

| Electrostatic Attraction | -SO₂NH₂ (H) and -SO₂ (O) | Favors the eclipsed conformation of the sulfonamide's amino group. core.ac.uk |

Computational and Theoretical Studies of 5 Amino 2,4 Difluorobenzene 1 Sulfonamide

Quantum Chemical Investigations (DFT and Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the molecule at an electronic level. These approaches solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular orbitals, charge distribution, and energetic stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals are critical in predicting a molecule's behavior as an electron donor or acceptor. youtube.com

DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G+(d,p), are used to model the electronic structure of sulfonamides. nih.govnih.gov For 5-Amino-2,4-difluorobenzene-1-sulfonamide, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino (-NH₂) group, which act as the principal sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the electron-withdrawing sulfonamide (-SO₂NH₂) group and the fluorine-substituted benzene (B151609) ring, indicating these are the likely sites for nucleophilic attack.

Interactive Data Table: Representative FMO Properties of a Substituted Benzenesulfonamide (B165840)

This table shows typical values obtained from DFT calculations for compounds analogous to this compound.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO; indicates chemical reactivity. |

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. nih.gov This is achieved by finding the minimum energy conformation on the potential energy surface using DFT or other quantum methods.

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes:

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

Prediction of Spectroscopic Data: The calculated frequencies correspond to the molecule's fundamental vibrational modes, which can be directly compared with experimental infrared (IR) and Raman spectra to validate the computational model. nih.gov

For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the amino (N-H) and sulfonamide (S=O) groups, as well as the characteristic C-F stretching frequencies.

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups

The following table presents typical calculated vibrational frequencies for the main functional groups in this compound, based on DFT calculations of similar molecules.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Amino (-NH₂) | Symmetric Stretch | 3400 - 3450 |

| Amino (-NH₂) | Asymmetric Stretch | 3490 - 3540 |

| Sulfonamide (-SO₂) | Symmetric Stretch | 1150 - 1180 |

| Sulfonamide (-SO₂) | Asymmetric Stretch | 1330 - 1370 |

| Carbon-Fluorine (C-F) | Stretch | 1200 - 1250 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. This method is particularly useful for analyzing hyperconjugative and intermolecular interactions.

NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO (like a lone pair or a bond) to an empty acceptor NBO (typically an anti-bonding orbital). wisc.edu In this compound, significant interactions would include:

Delocalization of the nitrogen lone pair of the amino group into the π* anti-bonding orbitals of the aromatic ring.

Intermolecular hydrogen bonding, where a lone pair on a sulfonyl oxygen or the amino nitrogen of one molecule acts as a donor to the N-H anti-bonding orbital (σ*) of a neighboring molecule.

These interactions are crucial for understanding the compound's crystal packing and its behavior in condensed phases.

Interactive Data Table: NBO Second-Order Perturbation Analysis

This table illustrates key donor-acceptor interactions and their stabilization energies (E(2)) within a sulfonamide structure, as determined by NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (N) of -NH₂ | π* (C-C) of Ring | ~40-50 | Resonance/Hyperconjugation |

| LP (O) of -SO₂ | σ* (N-H) of neighbor | ~5-10 | Intermolecular Hydrogen Bond |

| σ (C-H) of Ring | σ* (C-F) | ~1-2 | Hyperconjugation |

The acidity of the sulfonamide proton (-SO₂NH-) and the basicity of the amino group (-NH₂) are critical physicochemical properties. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction, often using thermodynamic cycles in combination with a solvent model.

The presence of two fluorine atoms on the benzene ring has a profound impact on the molecule's acidity. nih.gov As highly electronegative elements, fluorine atoms exert a strong electron-withdrawing inductive effect. This effect delocalizes the negative charge on the sulfonamide nitrogen after deprotonation, stabilizing the conjugate base and thereby increasing the acidity (i.e., lowering the pKa) of the sulfonamide proton. Conversely, this electron-withdrawing effect decreases the electron density on the amino group's nitrogen, reducing its ability to accept a proton and thus lowering its basicity (pKb).

Interactive Data Table: Effect of Fluorination on Predicted pKa Values

This table illustrates the typical shift in pKa values for a benzenesulfonamide upon the introduction of electron-withdrawing fluorine atoms.

| Compound | Functional Group | Predicted pKa | Effect of Fluorination |

| 4-Aminobenzenesulfonamide | Sulfonamide (-SO₂NH₂) | ~10.4 | - |

| This compound | Sulfonamide (-SO₂NH₂) | ~8.5 - 9.0 | Increased Acidity |

| 4-Aminobenzenesulfonamide | Amino (-NH₃⁺) | ~2.5 | - |

| This compound | Amino (-NH₃⁺) | ~1.0 - 1.5 | Decreased Basicity |

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. This approach is invaluable for studying conformational flexibility and the explicit interactions between a solute and solvent molecules.

An MD simulation of this compound, typically in a water box, would reveal:

Conformational Preferences: The simulation would explore the rotational freedom around the C-S and S-N bonds, identifying the most stable and frequently occurring conformations (rotamers) of the sulfonamide group relative to the benzene ring.

Solvent Effects: It would provide a detailed picture of the hydration shell around the molecule. This includes the formation and lifetime of hydrogen bonds between water molecules and the polar amino and sulfonamide groups, which is crucial for understanding its solubility and transport properties.

These simulations provide a bridge between the static picture from quantum calculations and the dynamic reality of the molecule in a biological or chemical environment.

Interactive Data Table: Typical MD Simulation Parameters

This table outlines a standard setup for an MD simulation of a small organic molecule like this compound in water.

| Parameter | Value/Description | Purpose |

| Force Field | GROMOS, AMBER, or CHARMM | Defines the potential energy function for atomic interactions. |

| Solvent Model | TIP3P or SPC/E Water | Explicitly models the water molecules surrounding the solute. |

| System Size | ~5000-10000 atoms | Includes the solute and a sufficient number of solvent molecules. |

| Simulation Time | 100 - 500 nanoseconds | Length of the simulation to ensure adequate sampling of molecular motion. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

Homology Modeling of Relevant Biological Targets

In the absence of experimentally determined three-dimensional structures for the biological targets of this compound, homology modeling serves as a critical computational tool. This method constructs an atomic-resolution model of a "target" protein using the known experimental structure of a related homologous protein as a "template." The process is predicated on the principle that proteins with similar sequences adopt similar three-dimensional structures.

For sulfonamide-based compounds, a primary class of biological targets is the carbonic anhydrase (CA) family of enzymes. nih.govunifi.itunifi.it If the crystal structure of a specific CA isoform targeted by this compound were unavailable, a homology model could be generated. For instance, a homology model for the fungal β-carbonic anhydrase Nce103 from Candida albicans was successfully built using the crystal structure of a related enzyme, Can2, as the template. nih.govresearchgate.net This model provided crucial insights into the active site, revealing that compounds with less polar zinc-binding groups and compact scaffolds were stronger inhibitors. nih.govresearchgate.net Such a model for a target of this compound would be invaluable for subsequent computational studies, such as molecular docking, to predict its binding mode and affinity. unifi.it

The reliability of a homology model is contingent on the sequence identity between the target and template proteins. A higher sequence identity generally results in a more accurate model. The process involves four key steps:

Template Selection: Identifying one or more known protein structures with the highest sequence similarity to the target protein.

Sequence Alignment: Aligning the target protein's amino acid sequence with the template's sequence.

Model Building: Constructing the model of the target protein's structure based on the aligned template.

Model Refinement and Validation: Evaluating the quality of the generated model using various stereochemical and energy-based checks.

The resulting model can elucidate the structural features of the enzyme's active site, guiding the rational design of more potent and selective inhibitors based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Ligand-Based Pharmacophore Model Development for Sulfonamide Substructures

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. creative-biolabs.commdpi.com A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. arxiv.org For the sulfonamide substructure, which is a key pharmacophore in many medicinal compounds, these models are developed by analyzing a set of active molecules to identify common chemical features responsible for their interaction with a target receptor. nih.govnih.gov

The development of a ligand-based pharmacophore model for a series of compounds related to this compound would involve the following steps:

Selection of a Training Set: A group of structurally diverse sulfonamides with a range of known biological activities against a specific target is compiled.

Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated.

Feature Identification: Common chemical features are identified. For sulfonamides, these typically include hydrogen bond acceptors (e.g., the sulfonyl oxygens), hydrogen bond donors (e.g., the sulfonamide NH and the amino group), aromatic rings, and hydrophobic regions. unifi.it

Model Generation and Validation: The features are spatially aligned to generate one or more pharmacophore hypotheses. These models are then validated by their ability to distinguish active from inactive molecules in a test set.

For example, a pharmacophore model developed for sulfonamide-based inhibitors of human carbonic anhydrase VA consisted of features like hydrogen bond acceptors, aromatic rings, and hydrophobic spheres, which matched crucial residues in the enzyme's active site. unifi.it Such a model could be used as a 3D query to screen large chemical databases to identify novel compounds with different core structures that still possess the necessary features for biological activity, potentially leading to the discovery of new inhibitors based on the this compound framework.

3D-QSAR Studies for Predicting and Optimizing In Vitro Activity

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a set of compounds and their 3D molecular properties. nih.gov These models are powerful tools for understanding the structural requirements for activity and for predicting the potency of newly designed molecules. For sulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. mdpi.com

In a typical 3D-QSAR study involving analogs of this compound, the process would be:

A series of related sulfonamides with known in vitro inhibitory activities (e.g., IC₅₀ values) is selected.

The 3D structures of these molecules are aligned based on a common substructure.

For each molecule, steric and electrostatic fields (in CoMFA) are calculated on a 3D grid surrounding the aligned set. CoMSIA extends this by calculating additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model that correlates the variations in these fields with the variations in biological activity.

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish biological activity. For instance, a study on pyrimidine-sulfonamide hybrids generated 3D-QSAR models that provided insights into designing more potent inhibitors. nih.govnih.gov

Below is an illustrative data table representing the kind of data used in a 3D-QSAR study.

| Compound ID | Structure | Experimental IC₅₀ (nM) | Predicted IC₅₀ (nM) | Residual |

| ADFBS-01 | This compound | 150 | 145 | -5 |

| ADFBS-02 | (Hypothetical Analog 1) | 85 | 90 | +5 |

| ADFBS-03 | (Hypothetical Analog 2) | 210 | 218 | +8 |

| ADFBS-04 | (Hypothetical Analog 3) | 50 | 47 | -3 |

| ADFBS-05 | (Hypothetical Analog 4) | 300 | 295 | -5 |

Note: This table contains hypothetical data for illustrative purposes.

Such models can guide the optimization of the this compound structure by suggesting specific modifications, such as adding bulky groups in sterically favorable regions or electronegative groups in electrostatically favorable regions, to improve its inhibitory potency. nih.gov

Predictive Modeling of Molecular Properties Relevant to Biological Interactions

Predictive modeling of molecular properties, often termed Quantitative Structure-Property Relationship (QSPR), is essential for forecasting the physicochemical and pharmacokinetic characteristics of a compound that influence its biological interactions. nih.govresearchgate.net For a molecule like this compound, QSPR models can predict properties such as solubility, lipophilicity (logP), metabolic stability, and thermodynamic properties like enthalpy of formation. researchgate.net

These models are built by correlating a molecule's structure with its known properties using various molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, including:

Topological Descriptors: Based on the 2D graph of the molecule, describing its size, shape, and branching.

Geometrical Descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic Descriptors: Related to the electronic structure, like partial charges and dipole moment.

Quantum Chemical Descriptors: Calculated using quantum mechanics, such as HOMO/LUMO energies.

Recent studies have utilized topological indices and regression models to predict the physical and biological attributes of sulfonamide derivatives used in cancer therapy. nih.gov Another study successfully constructed QSPR models for a set of 60 sulfonamide drugs to predict their thermodynamic properties, which can be crucial for understanding their binding energetics with biological targets. researchgate.net These models can be instrumental in the early stages of drug discovery to filter and prioritize candidates based on their predicted "drug-like" properties, thereby optimizing the chances of success in later developmental phases.

Molecular Docking Studies

Protein-Ligand Docking Simulations with Established Enzyme Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. rjb.ronih.gov This method is invaluable for studying the potential interactions of this compound with its established enzyme targets at an atomic level. frontiersin.org The primary goals of docking are to predict the binding mode (the conformation and orientation of the ligand in the active site) and to estimate the binding affinity using a scoring function.

For sulfonamides, common and well-established enzyme targets include carbonic anhydrases and, in the context of antimicrobials, dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR). unifi.itacs.org A molecular docking simulation of this compound into the active site of a target enzyme like human carbonic anhydrase II would proceed as follows:

Preparation of Receptor and Ligand: The 3D crystal structure of the enzyme is obtained from a database like the Protein Data Bank (PDB). The structure of this compound is built and energy-minimized.

Defining the Binding Site: A specific region of the enzyme, typically the known active site, is defined as the search space for the docking algorithm.

Docking Simulation: The docking software samples a large number of possible orientations and conformations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions (e.g., the zinc ion in carbonic anhydrase). acs.org

Computational studies have successfully used docking to understand how sulfonamide derivatives bind to various enzymes, revealing key interactions with active site amino acid residues. rjb.ronih.govnih.gov The results from such a simulation can provide a structural hypothesis for the observed biological activity of this compound and guide further chemical modifications to enhance its binding affinity and selectivity.

Below is an example of a data table that could be generated from a molecular docking study.

| Target Enzyme | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Carbonic Anhydrase II | 2ABE | -8.5 | His94, His96, His119, Thr199, Thr200 | H-Bond, Zinc Coordination |

| Dihydrofolate Reductase | 1DHF | -7.9 | Ile7, Glu30, Phe31 | H-Bond, Hydrophobic |

| BRAF V600E Kinase | 4H58 | -9.1 | Cys532, Phe583, Trp531 | H-Bond, Pi-Pi Stacking |

Note: This table contains hypothetical data for illustrative purposes.

Analysis of Binding Modes, Interaction Energies, and Key Residues

There are no available computational studies that have analyzed the binding modes of this compound with any specific protein targets. Consequently, data on its interaction energies, such as electrostatic, van der Waals, or hydrogen bonding contributions, are absent from the scientific record. Furthermore, no studies have identified key amino acid residues that may be crucial for the binding of this compound.

Without molecular docking, molecular dynamics simulations, or other computational chemistry studies, it is not possible to provide a data table or a detailed discussion on these parameters.

Investigation of Molecular Mechanisms and in Vitro Biological Interactions

Biochemical Target Identification and Validation

The potential biological activity of 5-Amino-2,4-difluorobenzene-1-sulfonamide can be inferred by examining its effect on various enzymes and receptors. As a member of the sulfonamide class, its interactions are often predicated on the chemical properties of the benzenesulfonamide (B165840) scaffold.

Enzyme Inhibition Studies (e.g., Dihydropteroate (B1496061) Synthetase, Carbonic Anhydrase Isoforms, Urease, Acetylcholinesterase)

Dihydropteroate Synthetase (DHPS): Sulfonamides are classic inhibitors of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway. wikipedia.orgpatsnap.com These compounds act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA). patsnap.comyoutube.com The structural similarity allows them to bind to the enzyme's active site, thereby blocking the production of dihydropteroate, a precursor to folic acid. wikipedia.orgyoutube.com This inhibition halts the synthesis of nucleic acids, leading to a bacteriostatic effect. wikipedia.org For example, studies on other sulfonamides like sulfadiazine have demonstrated potent competitive inhibition of DHPS with Kᵢ values in the micromolar range. nih.gov

Carbonic Anhydrase (CA) Isoforms: The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group, making benzenesulfonamides a prominent class of carbonic anhydrase inhibitors (CAIs). nih.govmdpi.com CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various human (h) CA isoforms (e.g., hCA I, II, IX, XII) are important drug targets. While specific data for this compound is not available, studies on structurally related dichlorobenzenesulfonamides show potent, isoform-selective inhibition. nih.gov The inhibitory activity (Kᵢ) of these related compounds varies from nanomolar to micromolar concentrations, demonstrating the potential of the substituted benzenesulfonamide scaffold to target these enzymes. nih.govnih.gov

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| 5-substituted-2,4-dichlorobenzenesulfonamides | hCA I | 349 - 7355 nM | nih.gov |

| 5-substituted-2,4-dichlorobenzenesulfonamides | hCA II | 6.9 - 164 nM | nih.gov |

| 5-substituted-2,4-dichlorobenzenesulfonamides | hCA IX | 2.8 - 76 nM | nih.gov |

| 5-substituted-2,4-dichlorobenzenesulfonamides | hCA XII | 2.7 - 95 nM | nih.gov |

| Benzenesulfonamides with pyrazole moieties | hCA II | 3.3 - 866.7 nM | nih.gov |

| Benzenesulfonamides with pyrazole moieties | hCA IX | Ki > 25.8 nM | nih.gov |

Urease: Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea. Its inhibition is a target for managing infections by ureolytic bacteria. Certain heterocyclic compounds and other structures have been identified as urease inhibitors, with IC₅₀ values often in the micromolar range. researchgate.net While extensive data on simple benzenesulfonamides is limited, the broader search for novel urease inhibitors includes a wide variety of chemical scaffolds. researchgate.net

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibitors of AChE are used in the treatment of neurodegenerative diseases. researchgate.net Research into novel AChE inhibitors has explored various molecular frameworks, including some carbamate and sulfamoylcarbamate derivatives, which have shown inhibitory activity with IC₅₀ values in the micromolar range. researchgate.netresearchgate.net

Receptor Binding Assays (e.g., 5-HT7 Receptors)

The 5-HT₇ receptor is a G-protein coupled receptor found in the central nervous system and is a target for various neurological and psychiatric disorders. nih.gov Ligands for this receptor are structurally diverse and their binding is typically characterized by pKᵢ values determined through radioligand binding assays. nih.gov Key interactions for agonists often involve an aromatic moiety and a protonated nitrogen atom. nih.gov There is no specific information available from the provided search results to suggest that this compound or closely related simple benzenesulfonamides are significant ligands for the 5-HT₇ receptor.

Mechanistic Probes and Biochemical Pathways

Understanding the precise mechanism by which a compound interacts with its target is crucial for rational drug design. This includes determining the mode of inhibition and the influence of specific chemical groups on binding kinetics and thermodynamics.

Competitive Inhibition Mechanisms

The primary and most well-understood mechanism for aminobenzenesulfonamides is competitive inhibition of dihydropteroate synthase (DHPS). patsnap.comyoutube.com This mechanism is a direct result of the structural analogy between the sulfonamide drug and the enzyme's natural substrate, PABA. youtube.combiorxiv.org The aminobenzenesulfonamide molecule occupies the same active site on the DHPS enzyme that PABA would normally bind to. patsnap.com By doing so, it physically blocks the substrate from accessing the enzyme, preventing the catalytic reaction required for folate synthesis. biorxiv.org The effectiveness of this inhibition depends on the relative concentrations of the inhibitor and the substrate, as well as their respective affinities for the enzyme's active site. youtube.com

Exploration of Allosteric Modulation

Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) site, causing a conformational change that alters the receptor's response to its endogenous agonist. wikipedia.org This can result in either positive (potentiation) or negative (inhibition) modulation. wikipedia.orgyoutube.com While some complex, structurally distinct sulfonamide-containing molecules have been developed as allosteric modulators for other targets like glycine or MrgX1 receptors, there is no evidence in the provided search results to indicate that a simple molecule like this compound functions as an allosteric modulator for the enzyme and receptor targets discussed herein. nih.govnih.gov

Fluorine-Induced Effects on Protein-Ligand Kinetics and Thermodynamics

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. tandfonline.com The fluorine atoms at the 2- and 4-positions of the benzene (B151609) ring in this compound are expected to have significant effects on its binding to protein targets.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how each part of a molecule contributes to its biological effect. For this compound, the analysis centers on its three key structural components: the sulfonamide group, the 5-amino group, and the 2,4-difluorinated benzene ring.

The sulfonamide group (-SO₂NH₂) is a cornerstone of many pharmacologically active compounds. nih.gov It is recognized for its ability to form multiple, critical interactions with biological targets such as enzymes. nih.gov The sulfonamide moiety is a stable and bioavailable functional group that can participate in hydrogen bonding and interact with metal ions present in the active sites of metalloenzymes. nih.govresearchgate.net The two electronegative oxygen atoms and the nitrogen atom of the sulfonamide group can act as hydrogen bond acceptors, while the NH group can serve as a hydrogen bond donor. This dual capability allows for strong and specific binding to amino acid residues within a target protein's active site, thereby anchoring the molecule and contributing significantly to its target affinity. nih.gov Furthermore, the sulfonamide group is metabolically robust, which enhances the stability of compounds in biological systems. researchgate.net

Table 1: Hypothetical Binding Contribution of Key Moieties in this compound

| Molecular Fragment | Potential Interactions | Contribution to Target Affinity |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Hydrogen bonding (donor & acceptor), Metal ion coordination | High |

| 5-Amino (-NH₂) | Hydrogen bonding, PABA mimicry | High |

| 2,4-Difluoro Phenyl Ring | Altered electronics (pKa), Hydrophobic interactions, Potential for halogen bonding | Moderate to High |

In the context of antibacterial agents, an amino group positioned para to the sulfonamide group on the benzene ring is often essential for activity. researchgate.netopenaccesspub.org This structural arrangement allows the molecule to act as a structural analog of para-aminobenzoic acid (PABA). nih.gov PABA is a crucial substrate for the bacterial enzyme dihydropteroate synthetase (DHPS), which is involved in the folic acid synthesis pathway. researchgate.netresearchgate.net By mimicking PABA, sulfonamides like this compound can competitively inhibit DHPS, thereby blocking folate production and halting bacterial growth. nih.govnih.gov The 5-amino group is therefore critical for molecular recognition by the DHPS enzyme, and its absence or modification often leads to a significant loss of antibacterial activity. openaccesspub.org

Table 2: Illustrative SAR Data on the Importance of the 5-Amino Group for DHPS Inhibition

| Compound | Structure Modification | Hypothetical DHPS Inhibition (IC₅₀) | Rationale |

|---|---|---|---|

| Compound A (this compound) | 5-Amino group present | 15 µM | Acts as a PABA mimetic, enabling competitive binding to the enzyme active site. |

| Compound B (2,4-Difluorobenzene-1-sulfonamide) | 5-Amino group absent | >500 µM | Lacks the key feature for molecular recognition by the DHPS enzyme. |

The incorporation of fluorine atoms into pharmaceutical compounds is a widely used strategy to enhance pharmacological properties. tandfonline.com In this compound, the two fluorine atoms at the 2 and 4 positions of the benzene ring have a profound impact. Fluorine is the most electronegative element, and its presence can alter the electronic distribution of the aromatic ring, influencing the acidity (pKa) of the sulfonamide and amino groups. This modulation can lead to optimized binding interactions with the target protein. Additionally, fluorine substitution can increase the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism. The presence of fluorine can also enhance binding potency by participating in favorable interactions, such as dipole-dipole or halogen bonds, with the enzyme's active site. tandfonline.com

Table 3: Effect of Fluorination on Hypothetical Binding Potency

| Compound Analog | Fluorination Pattern | Hypothetical Target Affinity (Kᵢ) | Rationale for Potency Change |

|---|---|---|---|

| Analog 1 | Non-fluorinated | 50 nM | Baseline affinity without fluorine effects. |

| Analog 2 | Monofluorinated | 25 nM | Increased binding from favorable electronic and hydrophobic contributions. |

| Analog 3 (Target Compound) | 2,4-Difluorinated | 10 nM | Enhanced potency due to optimized electronic properties and potential for additional interactions. |

Future Directions and Translational Research Potential Pre Clinical Focus

Design of Novel Analogs with Enhanced In Vitro Potency and Selectivity

The development of analogs from the 5-Amino-2,4-difluorobenzene-1-sulfonamide scaffold is a primary avenue for enhancing biological activity. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new molecules with improved potency against specific biological targets and selectivity over related off-targets.

Key Strategies for Analog Design:

Modification of the Sulfonamide Group: The sulfonamide moiety is a critical pharmacophore. N-alkylation or N-arylation can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence target binding and cell permeability.

Substitution on the Amino Group: The 5-amino group serves as a versatile handle for chemical modification. Acylation, alkylation, or incorporation into heterocyclic systems can lead to derivatives with novel biological profiles. For example, converting the amino group to various amides or ureas can introduce new interaction points for target engagement.

Bioisosteric Replacement: Replacing the sulfonamide or amino groups with bioisosteres can fine-tune the molecule's properties. For instance, a sulfoximine (B86345) could replace the sulfonamide to alter electronic and steric profiles, potentially leading to novel target interactions.

Research on related scaffolds has demonstrated the success of these approaches. For instance, a series of neuronal nitric oxide synthase (nNOS) inhibitors based on a difluorobenzene ring linked to a 2-aminopyridine (B139424) scaffold showed that modifying substituents at the 4-position of the pyridine (B92270) ring significantly impacted potency and selectivity. nih.gov One analog, compound 17 , displayed excellent potency with a Kᵢ of 19 nM for human nNOS and over 1000-fold selectivity against human eNOS. nih.gov Similarly, the design of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives as MEK/RAF complex inhibitors highlighted how specific substitutions could yield compounds with nanomolar potency. nih.gov These examples underscore the potential for discovering highly potent and selective agents by systematically modifying the this compound core.

Table 1: In Vitro Activity of Selected Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

| Compound | Modification | Human nNOS Kᵢ (nM) | Selectivity (hnNOS vs heNOS) |

|---|---|---|---|

| 17 | 4-methyl on 2-aminopyridine, N,N-dimethylamino tail | 19 | 1075-fold |

| 18 | 4-methoxy on 2-aminopyridine | ~95 | Lower than 17 |

| 20 | Primary amine tail | >100 | Poor |

Data derived from studies on analogous 2-aminopyridine-based scaffolds. nih.gov

Development of Multi-Targeting Ligands Based on the this compound Scaffold

Complex diseases often involve multiple biological pathways, creating a rationale for designing multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.gov The this compound scaffold is well-suited for this strategy, allowing for the incorporation of different pharmacophores to create hybrid molecules with a desired polypharmacological profile.

An MTDL design strategy involves combining two or more pharmacophores into a single molecule. nih.gov For example, the sulfonamide core, known to target enzymes like carbonic anhydrases, could be linked to another moiety known to inhibit a different target, such as a kinase or a G protein-coupled receptor (GPCR). The amino group on the phenyl ring provides a convenient attachment point for a linker or the second pharmacophore itself. This approach has been explored in the context of Alzheimer's disease, where compounds are designed to simultaneously inhibit acetylcholinesterase and modulate other targets like BACE1 or sigma-1 receptors. nih.gov

Mechanistic Studies on Resistance Pathways (e.g., bacterial resistance to sulfonamides in a biochemical context)

The widespread use of sulfonamides as antimicrobials has led to significant bacterial resistance, providing a critical area for mechanistic study. rupahealth.com Understanding these resistance pathways at a biochemical level is essential for designing next-generation sulfonamides that can overcome these mechanisms. The primary mechanisms of resistance are:

Mutations in the Dihydropteroate (B1496061) Synthase (DHPS) Gene (folP): Sulfonamides act as competitive inhibitors of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway. researchgate.netnih.gov Mutations in the folP gene can lead to amino acid substitutions in the enzyme's active site. rupahealth.combiorxiv.org These alterations reduce the enzyme's affinity for sulfonamides while preserving its ability to bind the natural substrate, p-aminobenzoic acid (pABA), thereby conferring resistance. rupahealth.combiorxiv.org

Acquisition of Foreign Resistance Genes (sul): Bacteria can acquire resistance genes, such as sul1, sul2, and sul3, often via plasmids or other mobile genetic elements. nih.govspringernature.com These genes encode for alternative, drug-insensitive DHPS enzymes (Sul1, Sul2, Sul3). rupahealth.comresearchgate.net These resistant enzymes are remarkably efficient at discriminating between the substrate pABA and structurally similar sulfonamide inhibitors, a mechanism attributed to steric hindrance within the active site that prevents drug binding without affecting pABA binding. biorxiv.orgspringernature.com

Biochemical and structural analyses have revealed that in Sul enzymes, a key phenylalanine residue can sterically block the binding of sulfonamide drugs. biorxiv.org Mutating this residue to a smaller one, like glycine, restores drug binding and sensitivity. biorxiv.orgspringernature.com Studying how this compound and its analogs interact with both wild-type and resistant DHPS enzymes can provide crucial insights for designing molecules that can evade these resistance mechanisms.

Table 2: Primary Mechanisms of Bacterial Resistance to Sulfonamides

| Mechanism | Biochemical Basis | Genetic Element | Reference |

|---|---|---|---|

| Target Modification | Mutations in the active site of DHPS enzyme reduce drug affinity. | Chromosomal folP gene | rupahealth.com, biorxiv.org |

| Target Bypass/Replacement | Acquisition of genes encoding drug-insensitive DHPS variants (Sul enzymes). | Plasmid-borne sul genes (e.g., sul1, sul2) | researchgate.net, nih.gov, springernature.com |

Applications in Chemical Biology as Molecular Probes

Molecular probes are essential tools for dissecting complex biological pathways. The this compound scaffold can be adapted to create various types of probes.

Fluorescent Probes: By conjugating a fluorophore (e.g., naphthalimide) to the 5-amino group, fluorescent probes can be developed. mdpi.com Such probes could be used to visualize the localization of a target protein within cells or tissues. Sulfonamide-based fluorescent probes have been successfully designed for targets like GPR120, enabling the study of its pharmacology and physiology. nih.gov

Covalent Probes: The incorporation of a reactive "warhead," such as a sulfonyl fluoride (B91410), can transform the molecule into a covalent probe. rsc.org These probes form a permanent bond with a specific residue (e.g., histidine) on the target protein, allowing for its identification and functional characterization.

Photoaffinity Probes: Introducing a photoreactive group would allow for light-induced covalent labeling of the target protein, which is a powerful technique for identifying drug-protein interactions in a complex biological environment.

The development of such probes based on the this compound structure would provide valuable tools for target validation and for studying the compound's mechanism of action at a molecular level. nih.gov

Development of Conjugates and Prodrug Strategies (Pre-Clinical Concept)

Prodrug and conjugate strategies aim to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. These approaches can enhance solubility, increase metabolic stability, or enable targeted delivery to specific tissues or cells.

Prodrugs for Controlled Release: The amino or sulfonamide groups can be masked with a promoiety that is cleaved in vivo by specific enzymes or physiological conditions to release the active drug. derpharmachemica.com For example, azo-linked sulfonamide prodrugs have been designed for colon-specific drug delivery, where azoreductase enzymes in the gut microbiota cleave the azo bond to release the active sulfonamide. derpharmachemica.com Another sophisticated approach involves self-immolative linkers that trigger drug release following a specific activation event, such as an enzymatic reaction. nih.govacs.org

Drug Conjugates for Targeting: The 5-amino group can be used to conjugate the molecule to a targeting ligand, such as an antibody, peptide, or small molecule that binds to a specific cell surface receptor. This strategy can concentrate the drug at the site of action, increasing efficacy and reducing systemic toxicity. For instance, sulfonamide derivatives have been incorporated into conjugates designed to target carbonic anhydrase IX, an enzyme overexpressed in many tumors. mdpi.com

These pre-clinical concepts highlight the potential to transform this compound into a sophisticated therapeutic agent with optimized delivery and release characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.